molecular formula C11H16BNO4 B13116093 (2-Methoxy-4-morpholinophenyl)boronic acid

(2-Methoxy-4-morpholinophenyl)boronic acid

Cat. No.: B13116093
M. Wt: 237.06 g/mol
InChI Key: AEMHIOFUSFCLEJ-UHFFFAOYSA-N
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Description

(2-Methoxy-4-morpholinophenyl)boronic acid is an organoboron compound with the molecular formula C11H16BNO4. It is a boronic acid derivative that features a methoxy group and a morpholine ring attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-morpholinophenyl)boronic acid typically involves the reaction of 2-methoxy-4-bromophenyl morpholine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-4-morpholinophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), and aryl halides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Alcohols.

Scientific Research Applications

(2-Methoxy-4-morpholinophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

    Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-morpholinophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Morpholinophenylboronic acid
  • 2-Methoxyphenylboronic acid

Comparison: (2-Methoxy-4-morpholinophenyl)boronic acid is unique due to the presence of both a methoxy group and a morpholine ring on the phenyl ring. This combination imparts distinct chemical properties and reactivity compared to other boronic acids. For example, the methoxy group can influence the electronic properties of the phenyl ring, while the morpholine ring can enhance solubility and provide additional sites for chemical modification.

Properties

Molecular Formula

C11H16BNO4

Molecular Weight

237.06 g/mol

IUPAC Name

(2-methoxy-4-morpholin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H16BNO4/c1-16-11-8-9(2-3-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8,14-15H,4-7H2,1H3

InChI Key

AEMHIOFUSFCLEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCOCC2)OC)(O)O

Origin of Product

United States

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